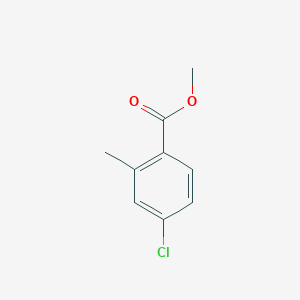

Methyl 4-Chloro-2-methylbenzoate

Descripción general

Descripción

Methyl 4-Chloro-2-methylbenzoate is an organic compound with the molecular formula C9H9ClO2 . It is used in various chemical reactions as a reagent .

Synthesis Analysis

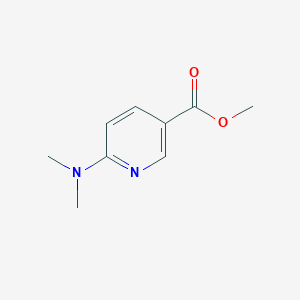

The synthesis of this compound involves several steps. The synthetic route includes the use of Methanol and 4-CHLORO-2-METH… . The exact details of the synthesis process can vary depending on the specific requirements of the reaction.Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H9ClO2 . The molecular weight of the compound is 184.62000 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. The exact reactions it can undergo depend on the conditions and the other reactants present .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Analysis

- Methyl 4-Hydroxybenzoate : Known as methyl paraben, used in cosmetics, personal-care products, and as a food preservative. Its single crystal X-ray structure at 120 K involves three methyl 4-hydroxybenzoate molecules forming a 3D framework via extensive hydrogen bonding. Hirshfeld surface analysis and computational calculations using Gaussian 09W program, HF, and DFT methods reveal insights into the molecule's pharmaceutical activity (Sharfalddin et al., 2020).

Microbial Metabolism

- Utilization of 3-Chloro-2-methylbenzoic Acid : Pseudomonas cepacia MB2 can grow on 3-chloro-2-methylbenzoate as a sole carbon source, metabolizing it through the meta fission pathway. This indicates potential for bioremediation and understanding microbial metabolism of chloro-methylbenzoates (Higson & Focht, 1992).

Photocatalytic Degradation Studies

- Photocatalytic Degradation of Aromatic Acids : Investigated the degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano-clinoptilolite under UV irradiation. This highlights the potential of this compound in environmental applications like wastewater treatment (Khodami & Nezamzadeh-Ejhieh, 2015).

Supramolecular Chemistry

- Hydrogen Bonded Supramolecular Association : The study of molecular salts involving 2-amino-4-methylpyridine and various chloro and methylbenzoic acids. It's significant for understanding supramolecular chemistry and designing novel molecular assemblies (Khalib et al., 2014).

Solubility Studies

- Solubility of 4-Methylbenzoic Acid : Understanding the solubility of 4-methylbenzoic acid in various solvents contributes to the knowledge of its applications in different industrial and pharmaceutical contexts (Li, Liu & Wang, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJVBTHDUYTGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625130 | |

| Record name | Methyl 4-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-12-3 | |

| Record name | Methyl 4-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

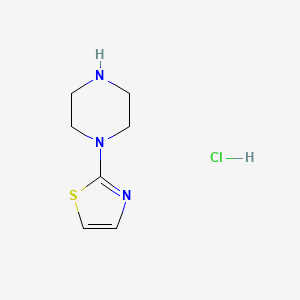

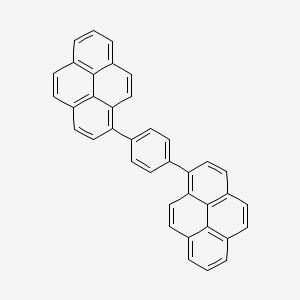

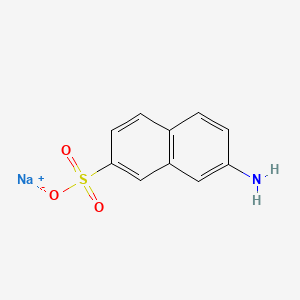

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.